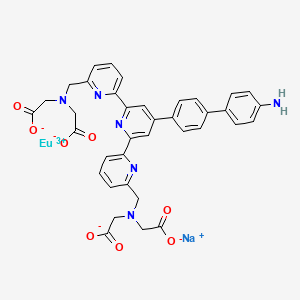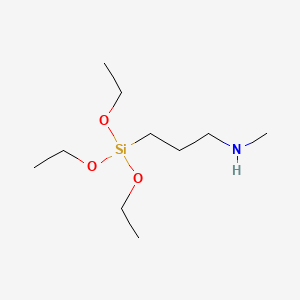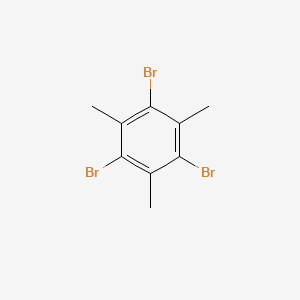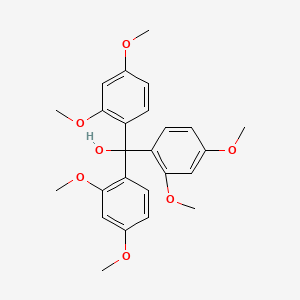
三(2,4-二甲氧基苯基)甲醇
描述
Tris(2,4-dimethoxyphenyl)methanol is a chemical compound with the molecular formula C25H28O7 . Its average mass is 440.486 Da and its monoisotopic mass is 440.183502 Da .
Molecular Structure Analysis
The molecular structure of Tris(2,4-dimethoxyphenyl)methanol consists of three 2,4-dimethoxyphenyl groups attached to a central methanol group . This structure is reflected in its IUPAC name: Benzenemethanol, α,α-bis (2,4-dimethoxyphenyl)-2,4-dimethoxy- .Physical And Chemical Properties Analysis
Tris(2,4-dimethoxyphenyl)methanol is a solid substance . It has a melting point range of 150.0 to 154.0 °C .科学研究应用
蛋白质组学研究
三(2,4-二甲氧基苯基)甲醇在蛋白质组学研究中有所应用 . 蛋白质组学是对蛋白质(尤其是其结构和功能)进行大规模研究的学科。该化合物可以在蛋白质组学领域以多种方式使用,例如用于分析蛋白质结构、研究蛋白质-蛋白质相互作用或识别新的蛋白质。
色谱法
该化合物用于色谱法 . 色谱法是一种将混合物分离成其各个组分的实验室技术。三(2,4-二甲氧基苯基)甲醇可以作为固定相或流动相的组成部分,用于各种类型的色谱法。
酸碱指示剂
三(2,4-二甲氧基苯基)甲醇可以用作酸碱指示剂 . 酸碱指示剂是一种弱酸或弱碱,当水溶液中氢离子 (H+) 或氢氧根离子 (OH-) 的浓度发生变化时,会显示颜色变化。三(2,4-二甲氧基苯基)甲醇可以用来测定溶液的 pH 值,或在滴定中测定未知酸或碱的浓度。
诊断或治疗用途
虽然该化合物不适用于诊断或治疗用途 ,但它可能在与这些领域相关的研究中有所应用。例如,它可以用于开发新的诊断检测方法或研究潜在的治疗靶标。
作用机制
The mechanism of action of Tris(2,4-dimethoxyphenyl)methanol is based on its ability to interact with proteins in the body. It binds to proteins and alters their structure, which results in a change in their activity. This change in activity can lead to changes in the biochemical and physiological processes in the body, which can result in various effects.
Biochemical and Physiological Effects
Tris(2,4-dimethoxyphenyl)methanol has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, as well as an inhibitory effect on the activity of certain enzymes involved in the synthesis of proteins. Additionally, it has been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of lipids, as well as an inhibitory effect on the activity of certain enzymes involved in the metabolism of carbohydrates. It has also been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of nucleic acids.
实验室实验的优点和局限性
The advantages of using Tris(2,4-dimethoxyphenyl)methanol in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, it is a highly stable compound and is not easily degraded in the presence of light or heat. However, there are some limitations to using Tris(2,4-dimethoxyphenyl)methanol in laboratory experiments. For example, it is not water-soluble, which can limit its use in certain experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in certain experiments.
未来方向
There are a number of potential future directions for the use of Tris(2,4-dimethoxyphenyl)methanol in scientific research. One potential direction is the development of drug delivery systems based on Tris(2,4-dimethoxyphenyl)methanol. Additionally, there is potential for the use of Tris(2,4-dimethoxyphenyl)methanol in the development of new drugs, as well as in the development of new methods of drug synthesis. Additionally, there is potential for the use of Tris(2,4-dimethoxyphenyl)methanol in the development of new methods of drug screening and analysis. Finally, there is potential for the use of Tris(2,4-dimethoxyphenyl)methanol in the development of new methods of protein engineering.
安全和危害
Tris(2,4-dimethoxyphenyl)methanol is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .
属性
IUPAC Name |
tris(2,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-27-16-7-10-19(22(13-16)30-4)25(26,20-11-8-17(28-2)14-23(20)31-5)21-12-9-18(29-3)15-24(21)32-6/h7-15,26H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBUIJKOSQBPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659918 | |
| Record name | Tris(2,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76832-37-6 | |
| Record name | Tris(2,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



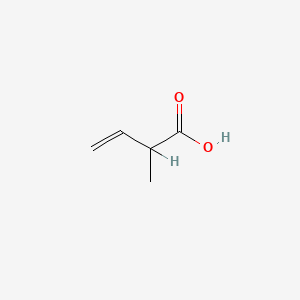
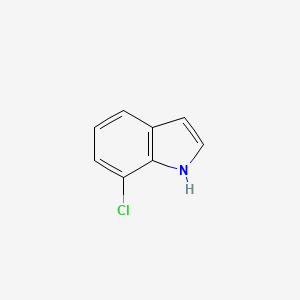

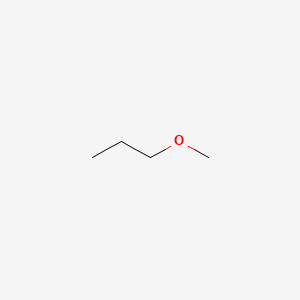



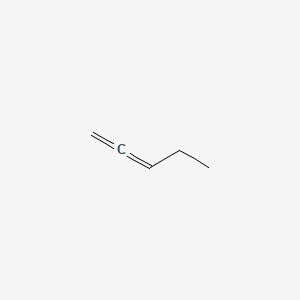
![5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene](/img/structure/B1661993.png)
